4-benzoyl-N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a complex tricyclic core (10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl) linked to a 4-benzoyl group and a 3-(dimethylamino)propylamine moiety. The hydrochloride salt enhances solubility in aqueous environments, a common modification in pharmaceutical chemistry to improve bioavailability . The tricyclic system integrates oxygen, sulfur, and nitrogen heteroatoms, which may confer unique electronic properties or binding interactions with biological targets.
Properties
IUPAC Name |
4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S.ClH/c1-30(2)13-6-14-31(28-29-22-17-23-24(18-25(22)36-28)35-16-15-34-23)27(33)21-11-9-20(10-12-21)26(32)19-7-4-3-5-8-19;/h3-5,7-12,17-18H,6,13-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFMRTUJIPNTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzoyl-N-[3-(dimethylamino)propyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}benzamide hydrochloride (CAS Number: 1135136-57-0) is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 538.1 g/mol. The structure features a benzamide moiety linked to a dimethylamino propyl chain and a unique bicyclic system containing sulfur and oxygen atoms.
Anticonvulsant Activity
Research indicates that compounds structurally related to benzamide derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain benzamide analogs can effectively antagonize seizures induced by maximal electroshock (MES) in animal models, suggesting a potential therapeutic application for seizure disorders .
The proposed mechanism of action for related compounds involves modulation of neurotransmitter systems, particularly GABAergic pathways. This modulation may enhance inhibitory neurotransmission, thereby providing anticonvulsant effects .
Study 1: Anticonvulsant Efficacy
In a study evaluating the efficacy of various benzamide derivatives, it was found that compounds with similar structural features to the target compound exhibited significant anticonvulsant activity in mouse models. The ED50 values ranged from 1.7 mg/kg to 5.6 mg/kg depending on the specific analog tested .
Study 2: Pharmacokinetics and Metabolism
Pharmacokinetic studies revealed that certain analogs undergo rapid metabolism via N-acetylation, which affects their plasma concentration and duration of action. For example, one analog showed high plasma concentrations without detectable N-acetyl metabolites, indicating a potentially favorable pharmacokinetic profile for sustained therapeutic effect .
Biological Activity Summary Table
| Activity | Type | Effect | ED50 (mg/kg) |
|---|---|---|---|
| Anticonvulsant | MES Seizures | Significant seizure antagonism | 1.7 - 5.6 |
| Potentiation | Sleep Induction | Increased sleeping time | 375 µg/kg |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound shares structural motifs with several benzamide derivatives, as outlined below. Key differences lie in substituents, heteroatom positioning, and pharmacological profiles.
Table 1: Comparative Analysis of Benzamide Derivatives
Key Findings:
The dimethylaminopropyl chain (vs. ethyl in ) may prolong metabolic stability due to reduced susceptibility to oxidative dealkylation .
Tricyclic Core Modifications: The 10,13-dioxa-4-thia-6-azatricyclo system in the target compound has one additional ring member compared to ’s 4,6-dioxa-10-thia-12-azatricyclo core.
Biological Activity: ’s dioxopyrrolidin-1-yl substituent is associated with covalent binding to catalytic residues in enzymes (e.g., proteases), whereas the target compound’s benzoyl group likely engages in non-covalent interactions . Nitro/methoxy-substituted benzamides () exhibit rectification behavior in single-molecule junctions, highlighting the role of electron-withdrawing/donating groups in electronic applications .
Preparation Methods
Friedel-Crafts Acylation
Benzene is acylated with benzoyl chloride in the presence of AlCl₃ to form 4-benzoylbenzophenone. The para isomer is isolated via fractional crystallization.
Chlorination with Thionyl Chloride
4-Benzoylbenzoic acid (obtained by oxidation of 4-benzoylbenzophenone) reacts with excess thionyl chloride (SOCl₂) under reflux to produce 4-benzoylbenzoyl chloride.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 80°C |
| Reaction Time | 4 hours |
| Yield | 85–90% |
Synthesis of Intermediate C: Tricyclic Heterocycle
Cyclization of Thiourea Derivatives
A thiourea precursor undergoes cyclization in the presence of a base (e.g., K₂CO₃) to form the tricyclic core. Analogous methods from RU2383540C2 demonstrate that ethanol/water (1:2 v/v) at 60°C for 36 hours facilitates such transformations.
Key Step :
Functionalization at Position 5
The amine group at position 5 of the tricyclic system is protected using a Boc group, enabling selective coupling in subsequent steps.
Sequential Amide Coupling
First Amidation: Intermediate A + Intermediate B
4-Benzoylbenzoyl chloride reacts with 3-(dimethylamino)propylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 2 hours |
| Yield | 78% |
Second Amidation: Product + Intermediate C
The mono-amide undergoes a second coupling with Intermediate C using HATU as a coupling agent and DIPEA in DMF.
Optimization Insight :
Hydrochloride Salt Formation
The free base is treated with HCl gas in acetone/water (3:1 v/v) to precipitate the hydrochloride salt. Recrystallization from hot ethanol yields the pure product.
Purification Data :
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/Water |
| Purity (HPLC) | >99% |
| Melting Point | Not reported |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Optimization Opportunities
-
Solvent Selection : The ethanol/water ratio (1:2) in cyclization steps minimizes byproducts compared to traditional 9:1 ratios.
-
Coupling Efficiency : HATU outperforms EDCl/HOBt in amide bond formation, reducing reaction time from 24 hours to 6 hours.
-
Scalability : Batch-wise addition of 4-benzoylbenzoyl chloride prevents exothermic runaway reactions .
Q & A
Q. What are the critical steps for synthesizing this compound, and which purification methods ensure high purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Coupling benzoyl chloride derivatives with the tricyclic amine moiety under anhydrous conditions using coupling agents like EDCl/HOBt .
- Salt formation : Hydrochloride salt generation via treatment with HCl gas in dichloromethane or ethanol .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate:hexane) to isolate the product. Monitoring via TLC (Rf ~0.3–0.5) ensures reaction completion .
Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm) and confirms benzamide backbone connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺: 650.2543; observed: 650.2538) .
- IR Spectroscopy : Detects key functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
